molecular formula C12H16OSi B1589720 4-(Trimethylsilylethynyl)benzyl alcohol CAS No. 275386-60-2

4-(Trimethylsilylethynyl)benzyl alcohol

Cat. No. B1589720
M. Wt: 204.34 g/mol
InChI Key: WBNXRSFSSANBSA-UHFFFAOYSA-N
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Description



  • Chemical Formula : C12H16OSi

  • Synonyms : (4-Trimethylsilanylethynylphenyl)methanol

  • CAS Number : 275386-60-2

  • Molecular Weight : 204.34 g/mol

  • Appearance : Solid

  • Melting Point : 68-72 °C





  • Synthesis Analysis



    • It can be synthesized by reacting 4-bromobenzaldehyde with ethynyltrimethylsilane using palladium (II) acetate under argon or via Sonogashira coupling reaction.





  • Molecular Structure Analysis



    • Empirical Formula: C12H16OSi

    • SMILES: CSi©C#Cc1ccc(CO)cc1





  • Chemical Reactions Analysis



    • No hazardous reactions reported.





  • Physical And Chemical Properties Analysis



    • Density: 1.0±0.1 g/cm³

    • Boiling Point: 274.6±32.0 °C at 760 mmHg

    • Flash Point: 119.9±25.1 °C




  • Scientific Research Applications

    Renewable Benzyl Alcohol Production

    The application of benzyl alcohol, including derivatives like 4-(Trimethylsilylethynyl)benzyl alcohol, in renewable production processes has been explored. Pugh et al. (2015) engineered Escherichia coli to biosynthesize benzyl alcohol directly from glucose, highlighting its potential in sustainable chemical production (Pugh et al., 2015).

    Chemical Synthesis and Reactions

    Shirini et al. (2006) reported on the efficient chemoselective trimethylsilylation of benzylic alcohols, a process that could involve compounds like 4-(Trimethylsilylethynyl)benzyl alcohol in synthesizing various chemicals (Shirini et al., 2006). Theerthagiri and Lalitha (2010) demonstrated the benzylation of β-dicarbonyl compounds using trimethylsilyl trifluoromethanesulfonate, which is relevant to the manipulation of similar benzyl alcohol derivatives (Theerthagiri & Lalitha, 2010).

    Photocatalytic Oxidation

    Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide, which could be applicable to compounds like 4-(Trimethylsilylethynyl)benzyl alcohol (Higashimoto et al., 2009).

    Material Science and Liquid Crystals

    In material science, Srinivasa and Hariprasad (2014) synthesized novel aromatic alkynyl silanes, including those with 4-(Trimethylsilylethynyl)benzyl alcohol, for mesomorphic characterization in liquid crystals (Srinivasa & Hariprasad, 2014).

    Safety And Hazards



    • Not considered hazardous.

    • No immediate medical attention needed.




  • Future Directions



    • Further research on its applications in synthesis and materials science.




    Feel free to ask if you need more information! 😊


    properties

    IUPAC Name

    [4-(2-trimethylsilylethynyl)phenyl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WBNXRSFSSANBSA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si](C)(C)C#CC1=CC=C(C=C1)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16OSi
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50459786
    Record name 4-(Trimethylsilylethynyl)benzyl alcohol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50459786
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    204.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Trimethylsilylethynyl)benzyl alcohol

    CAS RN

    275386-60-2
    Record name 4-(Trimethylsilylethynyl)benzyl alcohol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50459786
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Under argon condition, 4-((trimethylsilyl)ethynyl)benzoic acid methyl ester (316 mg, 1.36 mmol) was dissolved in 5 mL of dry THF, and then cooled to 0° C., and LiAlH4 (2.04 mL, 1.0 M solution in THF, 2.04 mmol) was slowly added thereto. Upon completion of the reaction after stirring for 30 minutes at 0° C., the reaction was terminated by adding 77 μL of water, 154 μL of 10% aqueous sodium hydroxide solution and then 231 μL of water. When the white viscous precipitate was produced, the mixture was filtered through a silica pad to remove the precipitate. The resulting solution was concentrated by distillation under reduced pressure, and purified by column chromatography to obtain 258 mg (1.26 mmol, 93%) of the desired compound.
    Quantity
    316 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step One
    Quantity
    2.04 mL
    Type
    reactant
    Reaction Step Two
    Yield
    93%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    RV Jagadeesh, H Junge, M Beller - Nature Communications, 2014 - nature.com
    (Hetero)aromatic and aliphatic nitriles constitute major building blocks for organic synthesis and represent a versatile motif found in numerous medicinally and biologically important …
    Number of citations: 224 www.nature.com
    HM Osorio, S Catarelli, P Cea, JBG Gluyas… - Journal of the …, 2015 - ACS Publications
    Electrochemical gating at the single molecule level of viologen molecular bridges in ionic liquids is examined. Contrary to previous data recorded in aqueous electrolytes, a clear and …
    Number of citations: 103 pubs.acs.org
    M Matsubara, K Honda, K Ozaki, R Kajino… - RSC …, 2020 - pubs.rsc.org
    Small interfering RNA (siRNA) can be used as an innovative next-generation drug. However, there are several challenges in the therapeutic application of siRNAs, including their low …
    Number of citations: 1 pubs.rsc.org
    ARM Soares - 2011 - search.proquest.com
    A presente dissertação descreve a síntese eo estudo de propriedades fotofísicas e biológicas de sistemas baseados em ftalocianinas. Os sistemas sintetizados consistem em …
    Number of citations: 1 search.proquest.com

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